molecular formula C6H13N3O B12871534 1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone

1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone

Cat. No.: B12871534
M. Wt: 143.19 g/mol
InChI Key: QHACMPFFKWSAMV-OLQVQODUSA-N
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Description

1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone is a compound characterized by a pyrrolidine ring with two amino groups at the 3 and 4 positions and an ethanone group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the cyclization of suitable precursors under specific conditions to form the pyrrolidine ring. The stereochemistry of the compound is crucial, and methods to ensure the correct configuration are employed. Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness .

Chemical Reactions Analysis

1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone can be compared with other pyrrolidine derivatives, such as:

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

1-[(3S,4R)-3,4-diaminopyrrolidin-1-yl]ethanone

InChI

InChI=1S/C6H13N3O/c1-4(10)9-2-5(7)6(8)3-9/h5-6H,2-3,7-8H2,1H3/t5-,6+

InChI Key

QHACMPFFKWSAMV-OLQVQODUSA-N

Isomeric SMILES

CC(=O)N1C[C@H]([C@H](C1)N)N

Canonical SMILES

CC(=O)N1CC(C(C1)N)N

Origin of Product

United States

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